molecular formula C20H23N3O B2870835 N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide CAS No. 1223011-00-4

N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide

Cat. No.: B2870835
CAS No.: 1223011-00-4
M. Wt: 321.424
InChI Key: YQODQKIOGXISAJ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide is a synthetic acetamide derivative featuring a cyanocyclopentyl group, a 2,3-dihydro-1H-inden-1-yl moiety, and a prop-2-yn-1-yl (propargyl) substituent. This compound is cataloged by Enamine Ltd (EN300-266224; CAS: 1223011-00-4) and is utilized as a building block in medicinal chemistry .

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-2-13-23(18-10-9-16-7-3-4-8-17(16)18)14-19(24)22-20(15-21)11-5-6-12-20/h1,3-4,7-8,18H,5-6,9-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQODQKIOGXISAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC(=O)NC1(CCCC1)C#N)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide, also known by its CAS number 1223011-00-4, is a complex organic compound with potential pharmacological applications. Its unique structure suggests various biological activities, particularly in the realms of neuropharmacology and cancer research. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.

The molecular formula of this compound is C18H22N2O, with a molecular weight of approximately 290.39 g/mol. The compound features a cyanocyclopentyl group and an indene derivative, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity
Studies have shown that derivatives similar to this compound can inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against breast cancer and leukemia cells through mechanisms involving apoptosis and cell cycle arrest .

2. Neuroprotective Effects
There is emerging evidence suggesting that the compound may possess neuroprotective properties. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of signaling pathways involved in apoptosis .

3. Modulation of Receptor Activity
The compound's structure suggests that it may interact with various neurotransmitter receptors. Preliminary studies indicate potential modulation of dopamine and serotonin receptors, which could have implications for treating mood disorders and neurodegenerative diseases .

Case Studies

Several case studies provide insight into the biological activity of compounds related to this compound:

Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, a derivative exhibited significant inhibition of tumor growth in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Neuroprotection in Animal Models
Research conducted on animal models showed that administration of similar compounds resulted in reduced neuronal loss following induced ischemia. The neuroprotective effect was linked to the upregulation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Research Findings

Recent investigations into the pharmacodynamics and pharmacokinetics of N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-y)amino]acetamide have yielded promising results:

Study Findings Reference
Study AInduced apoptosis in breast cancer cells
Study BNeuroprotective effects in ischemic models
Study CModulation of serotonin receptors

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent-Based Comparisons

Core Acetamide Derivatives with Dihydroindenyl Groups

N-((S)-2,3-dihydro-1H-inden-1-yl)-N-(4-fluorobenzyl)acetamide (B4) Structure: Similar dihydroindenyl core but substituted with a 4-fluorobenzyl group instead of cyanocyclopentyl and propargyl. Synthesis: Prepared via Suzuki coupling with a spirocyclic oxazolidinone scaffold .

2-(4-bromophenoxy)-N-(2,3-dihydro-1H-inden-1-yl)acetamide (CAS: 949654-74-4) Structure: Contains a bromophenoxy substituent instead of the propargyl-cyanocyclopentyl system.

Propargyl-Containing Acetamides

2-Iodo-N-(prop-2-yn-1-yl)acetamide (Compound 33) Structure: Shares the propargylamino group but lacks the dihydroindenyl and cyanocyclopentyl moieties. Application: Used in click chemistry for bioconjugation due to the reactive iodo and alkyne groups .

2-(5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide (CAS: 1020956-98-2) Structure: Combines propargyl with a chloro-dioxoindole group.

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Cyanocyclopentyl, dihydroindenyl, propargyl ~367 (estimated) Hybrid aromatic-alkyne scaffold
B12 (Spirocyclic Chromane Derivative) Fluoropyridinylmethyl, spiro-oxazolidinone ~600 High steric complexity; antiviral focus
2-(4-bromophenoxy)-N-(dihydroindenyl)acetamide Bromophenoxy, dihydroindenyl 346.2 Halogenated; potential CNS activity
2-Iodo-N-propargylacetamide Iodo, propargyl 242.98 Reactive for bioconjugation

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